ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate is a complex organic compound characterized by its pyran ring structure and multiple functional groups, including an amino group, a cyano group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyran ring can be reacted with a cyano group donor and an ethyl group donor in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different derivatives with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyran ring and multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug design and optimization.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-ethyl-4H-pyran-3-carboxylate
Uniqueness: Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate is unique due to its specific arrangement of fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-3-13-15(17(22)23-4-2)14(10(8-20)16(21)24-13)9-5-6-11(18)12(19)7-9/h5-7,14H,3-4,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDHTFQERUSLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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